molecular formula C16H13N3O7S2 B14330241 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid CAS No. 106199-73-9

3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid

Cat. No.: B14330241
CAS No.: 106199-73-9
M. Wt: 423.4 g/mol
InChI Key: BRGMPDFCOWLGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of diazo amino hydroxyl naphthalenedisulfonic acid dyes, which are widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-amino-6-oxocyclohexa-2,4-dien-1-ylidene followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require acidic or neutral environments to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinone and hydrazine derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid involves its ability to form stable complexes with various substrates. The molecular targets include amino and hydroxyl groups, which facilitate binding and interaction with other molecules. The pathways involved often include electron transfer and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for specialized applications in scientific research and industry .

Properties

CAS No.

106199-73-9

Molecular Formula

C16H13N3O7S2

Molecular Weight

423.4 g/mol

IUPAC Name

3-[(4-amino-2-hydroxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-9-4-5-13(14(20)6-9)19-18-10-7-12-11(16(8-10)28(24,25)26)2-1-3-15(12)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI Key

BRGMPDFCOWLGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.